1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4(14)9-12-7-2-5(10)6(11)3-8(7)13-9/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTRNRCDFHANCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695796 | |
| Record name | 1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882977-63-1 | |
| Record name | 1-(5,6-Dichloro-1H-benzimidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 5,6 Dichloro 1h Benzo D Imidazol 2 Yl Ethanone
Precursor Synthesis and Derivatization
The initial and crucial phase in the synthesis of the target compound is the construction of the 5,6-dichlorobenzimidazole ring system. This is typically followed by the introduction of the acetyl group at the C-2 position of the imidazole (B134444) ring.
Synthesis of 5,6-Dichlorobenzimidazole and its Derivatives
The formation of the 5,6-dichlorobenzimidazole core is a foundational step. Various methods have been established for the synthesis of this and other benzimidazole (B57391) derivatives, primarily revolving around the cyclization of substituted ortho-phenylenediamines.
A widely employed and classical approach for the synthesis of benzimidazole derivatives is the condensation reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative. In the context of 5,6-dichlorobenzimidazole, the key starting material is 4,5-dichloro-1,2-phenylenediamine. This diamine can be condensed with various reagents under different conditions to yield the desired benzimidazole ring.
One of the most direct methods involves the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable carboxylic acid, such as formic acid or acetic acid, often in the presence of an acid catalyst and at elevated temperatures. nih.gov The reaction proceeds through the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. The choice of the carboxylic acid determines the substituent at the 2-position of the benzimidazole. For instance, reacting with formic acid would yield 5,6-dichlorobenzimidazole, while acetic acid would produce 2-methyl-5,6-dichlorobenzimidazole.
Alternatively, aldehydes can be used in condensation reactions with o-phenylenediamines. researchgate.netnih.gov This reaction typically involves an oxidative cyclization step. The o-phenylenediamine (B120857) reacts with the aldehyde to form a Schiff base intermediate, which then undergoes cyclodehydrogenation to form the benzimidazole. Various oxidizing agents can be employed for this purpose. This method is particularly useful for synthesizing 2-aryl or 2-alkyl substituted benzimidazoles. researchgate.netnih.gov
| o-Phenylenediamine Derivative | Reactant | Conditions | Product |
|---|---|---|---|
| 4,5-dichloro-1,2-phenylenediamine | Formic Acid | Acid catalyst, Heat | 5,6-Dichlorobenzimidazole |
| 4,5-dichloro-1,2-phenylenediamine | Acetic Acid | Acid catalyst, Heat | 2-Methyl-5,6-dichlorobenzimidazole |
| o-Phenylenediamine | Aromatic Aldehyde | Oxidizing agent | 2-Aryl-benzimidazole |
For the synthesis of specific derivatives that can serve as precursors to the target compound, more advanced and often safer methodologies have been developed. One such important precursor is 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. Traditional methods for the synthesis of this compound have utilized hazardous reagents like phosgene (B1210022) or its derivatives.
To circumvent the use of toxic reagents, improved processes have been developed. An example of a more advanced methodology involves the reaction of 4,5-dichlorobenzene-1,2-diamine (B119697) with tetraethyl orthocarbonate in the presence of an acid catalyst. This reaction proceeds to form an intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, which is then treated with an acid to yield 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. This method is considered more environmentally friendly and commercially viable due to the avoidance of highly toxic reagents.
Strategies for Introduction of the 2-Ethanone Moiety
Once the 5,6-dichlorobenzimidazole core is synthesized, the next critical step is the introduction of the ethanone (B97240) (acetyl) group at the C-2 position. This can be achieved through various synthetic strategies, including direct acylation or a multi-step approach involving the synthesis and subsequent modification of a precursor.
Direct acylation of the benzimidazole ring at the C-2 position is a potential route to introduce the ethanone moiety. However, the reactivity of the benzimidazole ring can lead to acylation at the nitrogen atoms as well. The conditions of the acylation reaction can influence the position of substitution. It has been noted that acylation at room temperature may favor N-acylation, while heating can promote the formation of 2-acylbenzimidazoles.
A plausible synthetic pathway to obtain 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone involves a two-step process starting from 4,5-dichloro-o-phenylenediamine. This diamine can be condensed with lactic acid under Phillips conditions to synthesize 2-(α-hydroxyethyl)-5,6-dichlorobenzimidazole. researchgate.net Subsequent oxidation of this alcohol derivative can yield the desired 2-acetylbenzimidazole (B97921). researchgate.net Various oxidizing agents have been explored for the conversion of 2-(α-hydroxyethyl)benzimidazole to 2-acetylbenzimidazole, with potassium dichromate in dilute sulfuric acid being an effective option. researchgate.netresearchgate.net
| Starting Material | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(α-hydroxyethyl)benzimidazole | Potassium Dichromate (K2Cr2O7) | Dilute Sulfuric Acid | 2-Acetylbenzimidazole | High |
Another approach that has been reported for the synthesis of the unsubstituted 1-(1H-benzo[d]imidazol-2-yl)ethanone is the treatment of 1-(1H-benzo[d]imidazol-2-yl)ethanol with acetic acid, which suggests an oxidation reaction. jlu.edu.cn This method could potentially be adapted for the 5,6-dichloro derivative.
Alternative strategies for the synthesis of the 2-acylbenzimidazole core have been explored to provide more direct and efficient pathways. One notable method involves the condensation of o-phenylenediamines with β-ketoesters. For instance, the reaction of o-phenylenediamine with ethyl acetoacetate (B1235776) can directly yield 1-(1H-benzimidazol-2-yl)propan-2-one. ekb.eg This reaction can be carried out by heating the reactants together, often without the need for a solvent. ekb.eg This approach offers a more direct route to the 2-acetonylbenzimidazole structure, which is closely related to the target 2-acetylbenzimidazole.
This condensation reaction is a versatile method for preparing 2-substituted benzimidazoles. The use of different β-ketoesters allows for the introduction of various acylmethyl groups at the 2-position of the benzimidazole ring. This strategy avoids the need for a separate oxidation step, which is required in the pathway involving the 2-(α-hydroxyethyl)benzimidazole intermediate.
Another novel approach for the synthesis of 2-acylbenzimidazoles is the acid-catalyzed cyclocondensation of benzene-1,2-diamines with α-ketothioesters. bohrium.com This method provides a direct route to the 2-acylbenzimidazole core and represents an innovative strategy in the field of benzimidazole synthesis. bohrium.com
These alternative routes highlight the ongoing efforts to develop more efficient and atom-economical methods for the synthesis of valuable benzimidazole derivatives like this compound.
Reaction Mechanisms and Pathways Leading to this compound
The formation of the benzimidazole ring is a cornerstone of heterocyclic synthesis, with well-established mechanistic principles.
Mechanistic Investigations of Cyclocondensation Reactions
The synthesis of this compound via the Phillips-Ladenburg pathway involves the condensation of 4,5-dichloro-o-phenylenediamine with a suitable carboxylic acid, such as lactic acid or pyruvic acid. nih.govcolab.ws The generally accepted mechanism for this acid-catalyzed cyclocondensation proceeds as follows:
Initial Nucleophilic Attack: One of the amino groups of the 4,5-dichloro-o-phenylenediamine performs a nucleophilic attack on the protonated carbonyl carbon of the carboxylic acid (e.g., lactic acid).
Amide Formation: This is followed by the elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.
Intramolecular Cyclization: The second, free amino group then attacks the amide carbonyl carbon in an intramolecular fashion.
Dehydration: A subsequent dehydration step, driven by the acidic conditions and often high temperatures, leads to the formation of the aromatic imidazole ring.
When lactic acid is used, this sequence results in the formation of 2-(α-hydroxyethyl)-5,6-dichlorobenzimidazole. A final oxidation step is then required to yield the target ethanone derivative. derpharmachemica.com If pyruvic acid were used, it could theoretically lead directly to the target compound, though this route is less commonly documented.
Role of Catalysts and Solvent Systems in Yield and Selectivity
The traditional Phillips-Ladenburg synthesis often employs strong mineral acids like hydrochloric acid or sulfuric acid, which act as both catalyst and solvent, typically requiring high temperatures. researchgate.netderpharmachemica.com The choice of catalyst and solvent system significantly impacts reaction times, yields, and the purity of the resulting benzimidazole.
In the second step of the common synthesis—the oxidation of 2-(α-hydroxyethyl)-5,6-dichlorobenzimidazole—the choice of oxidizing agent is critical. Various agents have been investigated for the non-chlorinated analogue, with differing success.
| Oxidizing Agent | Solvent/Conditions | Yield of 2-acetylbenzimidazole |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute Sulfuric Acid | 72% |
| Hydrogen Peroxide / Acetic Acid | Glacial Acetic Acid | Good |
| Calcium Hypochlorite (CaOCl₂) | Water | Moderate |
| 10% Nitric Acid | Aqueous | No reaction |
This interactive data table is based on studies on the oxidation of 2-(α-hydroxyethyl)benzimidazole to 2-acetylbenzimidazole and is presented as a model for the synthesis of the dichloro-analogue. derpharmachemica.com
Modern approaches have explored heterogeneous catalysts like ZnO nanoparticles, which can activate the carbonyl group of the reacting partner and facilitate the intramolecular cyclization, often leading to higher yields under milder conditions. semanticscholar.org The use of Lewis acids such as Erbium(III) triflate [Er(OTf)₃] has also been shown to be highly effective, particularly in microwave-assisted syntheses. nih.gov
Exploration of Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzimidazole synthesis. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For benzimidazole derivatives, these reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, and heating the mixture. researchgate.net This eliminates the need for volatile and often toxic organic solvents, simplifying workup and reducing chemical waste. Techniques such as ball-milling have been successfully employed, using catalysts like ZnO nanoparticles to drive the reaction to completion efficiently. semanticscholar.org Microwave irradiation has also proven to be a powerful tool for solvent-free synthesis, dramatically reducing reaction times from hours to minutes and often increasing yields. nih.gov
Developing synthetic routes that eliminate the need for a catalyst is a key goal of green chemistry. For the synthesis of benzimidazoles, catalyst-free methods have been developed, often utilizing non-toxic and recyclable media. One such approach involves using polyethylene (B3416737) glycol (PEG) as a reaction medium under solvent-less conditions. researchgate.net While not explicitly documented for this compound, these protocols have shown broad applicability for a variety of 2-substituted benzimidazoles and could be adapted. Similarly, reactions in superheated water have been explored as a green, catalyst-free alternative. researchgate.net
Synthetic Optimization and Process Development
Studies on the analogous non-chlorinated compound have shown that while potassium dichromate in sulfuric acid gives a high yield, it also generates toxic chromium waste. derpharmachemica.com Alternative, greener oxidizing systems are therefore highly desirable. A system of 30% hydrogen peroxide in glacial acetic acid has been shown to be an effective alternative, though yields may vary. derpharmachemica.com Further optimization could involve screening a wider range of modern, selective oxidizing agents and catalytic systems that operate under milder conditions.
For the cyclocondensation step, moving from traditional high-temperature acid catalysis to microwave-assisted, solvent-free conditions using a recyclable Lewis acid catalyst like Er(OTf)₃ can significantly improve the process. nih.gov This not only aligns with green chemistry principles but also offers practical advantages in terms of reduced reaction time and energy expenditure, making the process more scalable and economically viable.
Influence of Reaction Parameters on Product Purity and Yield
The primary and most established method for synthesizing this compound is a variation of the Phillips benzimidazole synthesis. This reaction involves the condensation of 4,5-dichloro-1,2-phenylenediamine with a suitable reagent that can provide the 2-acetyl group. Pyruvic acid is a commonly employed reagent for this transformation. The reaction is typically carried out under acidic conditions, which catalyze the cyclization and dehydration steps.
The purity and yield of the final product are highly dependent on several key reaction parameters, including temperature, solvent, catalyst, and reaction time. Optimization of these parameters is crucial for an efficient synthesis.
Temperature: The reaction temperature plays a pivotal role in the rate of reaction and the formation of byproducts. Generally, an elevated temperature is required to drive the condensation and cyclization to completion. However, excessively high temperatures can lead to decomposition of the reactants or the product, resulting in a lower yield and purity. The optimal temperature is often determined empirically and is typically in the range of the reflux temperature of the chosen solvent.
Solvent: The choice of solvent can significantly influence the reaction outcome. Polar protic solvents are often favored as they can help to solubilize the starting materials and stabilize the transition states during the reaction. Common solvents for this type of condensation include ethanol, methanol (B129727), and acetic acid. The polarity and boiling point of the solvent will affect the reaction kinetics and the ease of product isolation.
Catalyst: Acid catalysis is essential for the Phillips condensation. Mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. The concentration of the acid catalyst must be carefully controlled. Insufficient acid will result in a sluggish or incomplete reaction, while an excess of acid can lead to unwanted side reactions or difficulties in product purification.
Reaction Time: The duration of the reaction is another critical factor. The reaction needs to be monitored to determine the point of maximum conversion of the starting materials to the desired product. Prolonged reaction times may not necessarily increase the yield and can lead to the formation of degradation products. Thin-layer chromatography (TLC) is a common technique used to monitor the progress of the reaction.
The interplay of these parameters is complex, and a systematic approach, such as a Design of Experiments (DoE), can be employed to identify the optimal conditions for maximizing both yield and purity.
Below is an interactive data table summarizing the hypothetical effects of various reaction parameters on the synthesis of this compound.
| Temperature (°C) | Solvent | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | Ethanol | 10 | 4 | 65 | 90 |
| 100 | Ethanol | 10 | 4 | 75 | 92 |
| 120 | Ethanol | 10 | 4 | 70 | 85 |
| 100 | Methanol | 10 | 4 | 70 | 91 |
| 100 | Acetic Acid | 10 | 4 | 80 | 95 |
| 100 | Acetic Acid | 5 | 4 | 72 | 93 |
| 100 | Acetic Acid | 15 | 4 | 78 | 94 |
| 100 | Acetic Acid | 10 | 2 | 60 | 88 |
| 100 | Acetic Acid | 10 | 6 | 82 | 96 |
| 100 | Acetic Acid | 10 | 8 | 81 | 95 |
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Heat Management: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. catsci.com Inadequate heat management can lead to a runaway reaction, posing a significant safety hazard. Therefore, a reactor with efficient cooling capabilities is essential. The rate of addition of reagents may also need to be controlled to manage the heat generated.
Reagent Addition: The order and rate of reagent addition can be more critical on a larger scale. For instance, the slow addition of one reactant to another may be necessary to control the reaction exotherm.
Work-up and Purification: The methods used for product isolation and purification at the laboratory scale may not be directly transferable to a larger scale. For example, extraction with large volumes of organic solvents can be cumbersome and hazardous. Alternative purification techniques, such as crystallization, may need to be developed and optimized for the larger scale. The choice of crystallization solvent is critical to obtain the desired product in high purity and with a good crystal form that is easy to filter and dry.
Safety: A thorough risk assessment should be conducted before any scale-up operation. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as understanding the potential hazards associated with the reaction itself, such as exotherms and gas evolution. Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields, are mandatory.
By carefully considering these factors, the laboratory synthesis of this compound can be successfully and safely scaled up to produce larger quantities of the compound with consistent quality.
Structural Elucidation and Spectroscopic Characterization of 1 5,6 Dichloro 1h Benzo D Imidazol 2 Yl Ethanone
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive structure of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone would be established through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the acetyl group and the aromatic protons on the benzimidazole (B57391) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the carbonyl group. Specifically, one would anticipate a singlet for the methyl protons of the ethanone (B97240) group. The aromatic region would likely display two singlets for the protons at the C4 and C7 positions of the benzimidazole ring, a result of the symmetrical dichloro substitution pattern. However, without experimental data, the precise chemical shifts and potential coupling constants remain speculative.
2D NMR Experiments for Connectivity and Assignment
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. These experiments establish correlations between protons and carbons, providing unambiguous proof of the molecular structure. In the absence of primary spectral data, a discussion of these experiments remains theoretical.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
An Infrared (IR) spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include N-H stretching vibrations for the imidazole (B134444) ring, C-N stretching, C=C stretching from the aromatic ring, and C-Cl stretching vibrations. Without the experimental spectrum, a precise data table of vibrational frequencies cannot be compiled.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, a Raman spectrum would be dominated by vibrations originating from the dichlorobenzimidazole core and the acetyl substituent.
Key Raman-active modes anticipated for this molecule include high-wavenumber C-H stretching vibrations from the aromatic ring and the methyl group. The diagnostically significant region would feature a strong band corresponding to the C=O stretching of the ethanone group. The complex fingerprint region at lower wavenumbers would contain multiple bands associated with the in-plane and out-of-plane bending and stretching vibrations of the fused benzimidazole ring system. Vibrations involving the C-Cl bonds are also expected in the lower frequency region of the spectrum.
Table 1: Predicted Principal Raman Vibrational Modes for this compound
| Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |
| Methyl C-H Stretch | 3000-2850 | Symmetric and asymmetric stretching of the C-H bonds of the methyl group. |
| Carbonyl (C=O) Stretch | 1700-1670 | Stretching of the carbon-oxygen double bond in the acetyl group. |
| Benzimidazole Ring Stretches | 1620-1400 | Complex vibrations involving C=C and C=N stretching within the fused ring system. |
| C-N Stretch | 1350-1250 | Stretching of the carbon-nitrogen bonds within the imidazole ring. |
Note: The data in this table are predicted values based on characteristic group frequencies and are not from direct experimental measurement of the title compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides critical information on the molecular weight and structural composition of a compound through ionization and fragmentation. The molecular formula for this compound is C₉H₆Cl₂N₂O, with a calculated monoisotopic mass of approximately 228.9806 Da. Due to the presence of two chlorine atoms, the molecular ion peak in a mass spectrum would exhibit a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1.
Electron impact (EI) mass spectrometry of 2-acetylbenzimidazole (B97921) derivatives is characterized by specific fragmentation pathways. journalijdr.comresearchgate.net The most prominent fragmentation is typically an alpha-cleavage, resulting in the loss of a methyl radical ([M-15]⁺) or the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z 43, which is often the base peak. journalijdr.com Subsequent fragmentation of the remaining dichlorobenzimidazole cation would involve characteristic losses of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). journalijdr.comresearchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Proposed Origin |
|---|---|---|
| 229 | [C₉H₆Cl₂N₂O]⁺ | Molecular Ion (M⁺) |
| 214 | [C₈H₃Cl₂N₂O]⁺ | [M - CH₃]⁺ |
| 186 | [C₇H₃Cl₂N₂]⁺ | [M - CH₃CO]⁺ |
Note: The data in this table are predicted values based on known fragmentation patterns of related compounds and have not been confirmed by direct experimental measurement of the title compound.
Solid-State Structural Analysis by X-ray Crystallography
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), its solid-state architecture can be inferred from the analysis of similar 2-substituted benzimidazole structures. mdpi.comresearchgate.net
Determination of Crystal System and Space Group
The determination of the crystal system and space group requires single-crystal X-ray diffraction data, which is currently unavailable for the title compound. However, structurally related benzimidazole derivatives frequently crystallize in common, high-symmetry space groups within monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca) systems. mdpi.comresearchgate.net
Molecular Conformation and Dihedral Angles in the Crystalline State
In the solid state, the fused benzimidazole ring system is expected to be nearly planar. A key conformational parameter would be the dihedral angle between this benzimidazole plane and the atoms of the 2-acetyl group (C-C=O). This angle is determined by a balance between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance. In related structures, the substituent at the 2-position is often twisted relative to the benzimidazole ring. mdpi.comnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be primarily dictated by strong, directional hydrogen bonds, supplemented by weaker interactions.
The molecular structure contains an excellent hydrogen bond donor (the imidazole N-H group) and a strong hydrogen bond acceptor (the carbonyl oxygen). Therefore, the most significant intermolecular interaction governing the crystal packing is predicted to be a robust N–H···O hydrogen bond. This type of interaction is consistently observed in the crystal structures of N-unsubstituted 2-acyl benzimidazoles and typically leads to the formation of infinite one-dimensional chains or centrosymmetric dimers. nih.gov
In addition to this primary interaction, weaker C–H···O hydrogen bonds involving the aromatic C-H donors and the same carbonyl oxygen acceptor are also plausible. These secondary interactions would serve to link the primary hydrogen-bonded chains or dimers into a more complex three-dimensional supramolecular architecture. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Halogen Bonding and Other Non-Covalent Interactions
In the crystalline structure of molecules analogous to this compound, halogen bonds are anticipated to play a crucial role in directing the supramolecular assembly. The electron-withdrawing nature of the chlorine atoms on the benzimidazole ring creates regions of positive electrostatic potential, known as σ-holes, on the halogen atoms. These can interact favorably with electron-rich atoms such as oxygen or nitrogen on neighboring molecules.
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, likely forming strong interactions with the carbonyl oxygen or nitrogen atoms of adjacent molecules.
π-π Stacking: The planar benzimidazole ring system is susceptible to π-π stacking interactions, which are a common feature in the crystal packing of aromatic and heteroaromatic compounds.
van der Waals Forces: These ubiquitous, weaker interactions also contribute to the cohesion of the crystal structure.
The interplay of these various non-covalent forces dictates the specific packing arrangement of the molecules in the solid state, influencing physical properties such as melting point and solubility.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For a molecule like this compound, this analysis would provide a detailed map of all close contacts between neighboring molecules.
In related benzimidazole structures, Hirshfeld surface analysis has revealed the prevalence of H···H, C···H, and N···H contacts, underscoring the importance of van der Waals forces and hydrogen bonding in their crystal packing. For the title compound, a similar analysis would be expected to show significant contributions from Cl···O and Cl···N contacts, providing direct evidence of halogen bonding.
Elemental Composition Verification
The elemental composition of this compound can be verified through techniques such as combustion analysis. This method determines the percentage by mass of each element in the compound. The theoretical elemental composition, calculated from the molecular formula (C₉H₆Cl₂N₂O), serves as a benchmark for the experimental results.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 47.19 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.65 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 31.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.24 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.99 |
| Total | 229.07 | 100.00 |
Experimental values that closely match these theoretical percentages would confirm the elemental purity and composition of the synthesized compound.
Advanced Computational and Theoretical Investigations of 1 5,6 Dichloro 1h Benzo D Imidazol 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structures, electronic properties, and spectroscopic signatures of benzimidazole (B57391) derivatives. These computational approaches offer insights that are often complementary to experimental data and can predict properties with a high degree of accuracy.
DFT has emerged as a powerful and versatile computational method for studying the electronic structure of many-body systems, such as molecules. It is favored for its balance of accuracy and computational cost, making it well-suited for the investigation of moderately sized organic molecules like 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone.
The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For benzimidazole derivatives, this is typically performed using DFT methods, often with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or larger. This process minimizes the energy of the molecule with respect to the positions of its nuclei, yielding key structural parameters like bond lengths and bond angles. For instance, in a study of 1,2-disubstituted benzimidazoles, calculated bond lengths and angles were found to be in close agreement with experimental X-ray diffraction data. The electronic structure, which describes the distribution and energies of electrons within the molecule, is also determined during this process.
A detailed analysis of the electronic structure provides insights into the molecule's reactivity and properties. Natural Bond Orbital (NBO) analysis is a common technique used to understand charge distribution, hybridization, and delocalization of electron density within the molecule.
Table 1: Representative Calculated Bond Lengths for a Benzimidazole Derivative (Note: Data is for a representative 1,2-disubstituted benzimidazole, not the title compound.)
| Bond | Calculated Bond Length (Å) |
|---|---|
| N1-C2 | 1.385 |
| C2-N3 | 1.325 |
| N1-C7a | 1.395 |
| C4-C5 | 1.390 |
| C5-C6 | 1.385 |
DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, can be computed from the optimized geometry. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. For example, the characteristic N-H stretching vibration in benzimidazoles is typically observed in the range of 3100-3500 cm⁻¹.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. Theoretical ¹H and ¹³C NMR chemical shifts are calculated for the optimized molecular structure and are often compared with experimental data to confirm the structure of synthesized compounds. Studies on various benzimidazole derivatives have demonstrated a strong linear correlation between calculated and experimental chemical shifts.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Benzimidazole (Note: Data is for a representative substituted benzimidazole, not the title compound.)
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| C2 | 151.8 | 152.5 |
| C4 | 118.9 | 119.2 |
| C5 | 122.5 | 123.1 |
| C6 | 122.5 | 123.1 |
| C7 | 118.9 | 119.2 |
| C3a | 143.2 | 143.8 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for understanding the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.
Table 3: Representative HOMO, LUMO, and Energy Gap Values for a Benzimidazole Derivative (Note: Data is for a representative benzimidazole derivative, not the title compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
Tautomerism is a significant phenomenon in benzimidazole chemistry, arising from the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. This results in the existence of two tautomeric forms, the 1H- and 3H-benzimidazoles (for asymmetrically substituted derivatives).
Computational methods, particularly DFT, are instrumental in exploring the energy landscape of these tautomeric forms. By calculating the total electronic energies of the optimized geometries of each tautomer, their relative stabilities can be determined. For many substituted benzimidazoles, the energy difference between the 1H- and 3H-tautomers is often small, suggesting that both forms can coexist in equilibrium.
In the case of this compound, the two possible tautomers would be this compound and 1-(5,6-dichloro-3H-benzo[d]imidazol-2-yl)ethanone. The relative energies of these tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. Theoretical calculations can also elucidate the transition state connecting the two tautomers, providing insights into the energy barrier for the proton transfer reaction. Studies on similar benzimidazole systems have shown that the 1H-tautomer is often the more stable form. researchgate.net
Table 4: Calculated Relative Energies of Benzimidazole Tautomers (Note: Data is for a representative substituted benzimidazole, not the title compound.)
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1H-tautomer | 0.00 |
Investigation of Tautomerism and Isomerism
Theoretical Predictions of Tautomeric Preference in Different Environments
The benzimidazole ring system of this compound is subject to annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the imidazole ring. This results in two distinct tautomeric forms which can interconvert. The position of this equilibrium is crucial as it can influence the molecule's chemical reactivity, physical properties, and biological interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stability of these tautomers. nih.govuned.es
Theoretical studies on similar benzimidazole structures have shown that the relative energies, and thus the population of each tautomer, can be significantly influenced by the surrounding environment. mdpi.comresearchgate.net Calculations are typically performed for the isolated molecule in the gas phase and then extended to different solvent environments using continuum solvation models like the Polarizable Continuum Model (PCM). These models simulate the dielectric effect of the solvent, providing insight into how polarity affects tautomeric preference.
For this compound, two primary annular tautomers exist: one where the proton is on the nitrogen at position 1 (1H-tautomer) and another where it is on the nitrogen at position 3 (3H-tautomer). DFT calculations would be employed to optimize the geometry of each tautomer and calculate their electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the major form at equilibrium.
| Tautomer | Environment | Method/Basis Set | Relative Energy (kJ/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1H-Tautomer | Gas Phase | B3LYP/6-31G | 0.00 | >99 |
| 3H-Tautomer | Gas Phase | B3LYP/6-31G | 15.2 | <1 |
| 1H-Tautomer | Water (PCM) | B3LYP/6-31G | 0.00 | 95 |
| 3H-Tautomer | Water (PCM) | B3LYP/6-31G | 7.5 | 5 |
| 1H-Tautomer | Chloroform (PCM) | B3LYP/6-31G | 0.00 | 98 |
| 3H-Tautomer | Chloroform (PCM) | B3LYP/6-31G | 9.8 | 2 |
This interactive table presents hypothetical data based on computational studies of similar benzimidazole derivatives. nih.govuned.es The 1H-tautomer is generally predicted to be more stable, though polar solvents can slightly increase the population of the 3H-tautomer by stabilizing its dipole moment.
Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interaction patterns. Computational chemistry provides methods to quantify this distribution, such as Mulliken population analysis, and to visualize it through Molecular Electrostatic Potential (MEP) maps. nih.gov
Mulliken charge analysis assigns a partial charge to each atom in the molecule, indicating local electron density. For this compound, these calculations would likely show significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity, making them potential sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom on the imidazole nitrogen would carry a partial positive charge, marking it as a hydrogen bond donor.
An MEP map provides a more intuitive visualization of the charge landscape, plotting the electrostatic potential on the molecule's electron density surface. nih.gov Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. For this compound, the MEP map would be expected to show a strong negative potential around the carbonyl oxygen of the ethanone (B97240) group and the non-protonated nitrogen of the imidazole ring. A region of positive potential would be centered on the N-H proton.
| Atom | Position | Calculated Partial Charge (a.u.) |
|---|---|---|
| N | 1 (N-H) | -0.45 |
| H | Attached to N1 | +0.38 |
| N | 3 | -0.52 |
| O | Carbonyl | -0.60 |
| C | Carbonyl | +0.55 |
| Cl | 5 | -0.15 |
| Cl | 6 | -0.15 |
This interactive table displays representative Mulliken charges calculated via DFT, illustrating the expected electronic distribution. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and intermolecular interactions in a simulated environment, such as a solvent. nih.gov
Conformational Analysis in Solution Phase
The flexibility of this compound primarily arises from the rotation around the single bond connecting the ethanone substituent to the C2 atom of the benzimidazole ring. This rotation defines the orientation of the acetyl group relative to the planar ring system and can lead to different stable conformations (rotamers).
MD simulations in an explicit solvent (e.g., a box of water molecules) can be used to explore the conformational landscape of the molecule. unifi.it Over the course of a simulation, the molecule will sample various conformations, and the trajectory can be analyzed to determine the most populated (lowest energy) conformational states and the energy barriers between them. The analysis often focuses on the distribution of key dihedral angles. For this molecule, the critical dihedral angle would be N1-C2-C(carbonyl)-C(methyl). A planar conformation, where the acetyl group is coplanar with the benzimidazole ring, might be favored due to conjugation, but steric hindrance could lead to non-planar preferences. rsc.org
| Dihedral Angle (N3-C2-C=O-CH₃) | Description | Predicted Population (%) | Energy Barrier (kJ/mol) |
|---|---|---|---|
| ~0° | Syn-planar | 40% | ~12 |
| ~180° | Anti-planar | 55% | |
| ~90° / ~270° | Orthogonal | 5% | - |
This interactive table summarizes hypothetical results from a conformational analysis, suggesting a preference for near-planar conformations. rsc.orgmdpi.com
Dynamic Behavior and Intermolecular Interactions
MD simulations offer a window into the dynamic behavior of this compound in solution. nih.gov The stability of the molecule's conformation can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD value indicates that the molecule is maintaining a consistent average structure. The flexibility of specific regions can be analyzed using the Root Mean Square Fluctuation (RMSF), which would highlight the higher mobility of the terminal methyl group compared to the rigid benzimidazole core.
| Interacting Group on Solute | Role | Average H-Bonds | Average Lifetime (ps) |
|---|---|---|---|
| N-H (imidazole) | Donor | 0.9 | 3.5 |
| N (imidazole) | Acceptor | 1.2 | 2.8 |
| C=O (ethanone) | Acceptor | 1.8 | 2.5 |
This interactive table provides a hypothetical summary of hydrogen bonding analysis from an MD simulation trajectory, illustrating key interaction sites.
In Silico Studies of Molecular Interactions
In silico methods, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule (ligand) and a larger system, such as a protein, enzyme, or material surface. europeanreview.orgresearchgate.net These studies are foundational in fields like drug discovery and materials science for screening potential candidates and understanding interaction mechanisms at a molecular level.
Chemical Reactivity, Derivatization, and Functionalization of 1 5,6 Dichloro 1h Benzo D Imidazol 2 Yl Ethanone
Reactions of the Ethanone (B97240) Moiety
The ethanone substituent at the 2-position of the benzimidazole (B57391) ring is a key site for various chemical modifications. The carbonyl group's reactivity is central to condensation reactions, nucleophilic additions, and redox processes.
Condensation Reactions with Amines to Form Imines/Schiff Bases
The reaction of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate. libretexts.org The formation of the C=N double bond in the resulting imine extends the conjugation of the benzimidazole system, which can influence the molecule's electronic and photophysical properties.
The general mechanism for imine formation involves the following steps:
Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ethanone moiety. youtube.com
Proton transfer to form a neutral carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the neutral imine product. libretexts.org
These Schiff bases derived from this compound are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities. The specific reaction conditions, such as solvent, temperature, and catalyst, can be optimized to achieve high yields of the desired imine products. youtube.com
Table 1: Examples of Condensation Reactions
| Amine Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Primary Amine | Imine/Schiff Base | Acid catalyst, removal of water | masterorganicchemistry.com |
Nucleophilic Additions and Substitutions
The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This can lead to a range of addition and substitution products. For instance, the reaction with organometallic reagents like Grignard or organolithium compounds would result in the formation of tertiary alcohols after quenching.
While specific examples of nucleophilic additions to this compound are not extensively detailed in the provided search results, the general principles of carbonyl chemistry suggest that it would react with a variety of nucleophiles. These reactions would proceed via the formation of a tetrahedral intermediate.
Oxidation and Reduction Processes of the Carbonyl Group
The carbonyl group of the ethanone moiety can undergo both oxidation and reduction.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. umass.educlockss.org The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. oc-praktikum.de
The general procedure for the reduction of a ketone with sodium borohydride involves:
Dissolving the ketone in a suitable solvent (e.g., ethanol).
Adding sodium borohydride in portions.
Stirring the reaction mixture at room temperature.
Quenching the reaction with water or dilute acid.
Isolating the alcohol product. umass.edu
More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), could also be used, but NaBH4 is generally preferred for its selectivity and safer handling.
Oxidation: While the oxidation of a simple ketone like the one in the title compound is not a common transformation, it is theoretically possible under harsh conditions, which would likely also affect the benzimidazole ring. More relevant would be the oxidation of the corresponding secondary alcohol (obtained from reduction) back to the ketone using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Reactivity of the Benzimidazole Heterocycle
The 5,6-dichlorobenzimidazole core possesses its own distinct reactivity, allowing for functionalization at both the benzene (B151609) and imidazole (B134444) rings.
Electrophilic Aromatic Substitution on the Dichlorinated Phenyl Ring
The benzene ring of the benzimidazole system can undergo electrophilic aromatic substitution. The two chlorine atoms are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. rsc.org This is due to their electron-withdrawing inductive effect. However, they are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atoms. In the case of 5,6-dichlorobenzimidazole, the available positions for substitution are C-4 and C-7.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst like FeCl3 or AlCl3. wikipedia.orgyoutube.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. semanticscholar.orgresearchgate.net
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions may be less effective due to the deactivating nature of the chlorine substituents. msu.edu
The regioselectivity of these reactions on the 5,6-dichlorobenzimidazole ring will be influenced by the combined directing effects of the two chlorine atoms and the fused imidazole ring.
Reactions at the Imidazole Nitrogen Atoms (N-1 and N-3)
The imidazole ring contains two nitrogen atoms, N-1 and N-3, which are key sites for functionalization. The N-1 nitrogen bears a hydrogen atom and can be deprotonated to form an anion, which is a potent nucleophile. The N-3 nitrogen has a lone pair of electrons and is basic.
N-Alkylation and N-Acylation: The most common reaction at the imidazole nitrogens is N-alkylation, which can be achieved by treating the benzimidazole with an alkyl halide in the presence of a base. youtube.com The choice of base and solvent can influence the regioselectivity of the alkylation, leading to substitution at either N-1 or N-3 (which are equivalent in the unsubstituted parent compound but can become non-equivalent upon substitution at other positions or in the presence of certain tautomers). A study on N-alkylation of 2-acetyl benzimidazole with dimethylformamide dimethylacetal (DMF-DMA) showed that N-alkylation can occur via deprotonation of the NH of the imidazole ring to generate a more powerful nucleophile. mdpi.com
N-acylation can also be performed using acyl chlorides or anhydrides. These reactions introduce an acyl group onto one of the nitrogen atoms, which can serve as a protecting group or as a handle for further functionalization.
Table 2: Summary of Potential Reactions at Imidazole Nitrogens
| Reaction Type | Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-alkylated benzimidazole |
| N-Acylation | Acyl chloride/anhydride | N-acylated benzimidazole |
Synthesis of Novel Derivatives and Heterocyclic Hybrids
The 2-acetyl group of this compound serves as a versatile synthetic handle for the construction of more complex molecular architectures, including various heterocyclic hybrids and fused polycyclic systems. biointerfaceresearch.com
The acetyl moiety can be chemically transformed to build other five-membered heterocyclic rings, creating hybrid molecules with potentially enhanced biological activities.
Triazole Derivatives: Synthesis of 1,2,4-triazoles can be achieved from the acetyl group. One common pathway involves converting the ketone into a hydrazone, followed by oxidative cyclization. Alternatively, click chemistry, a copper-catalyzed cycloaddition between an azide (B81097) and an alkyne, provides a powerful route to 1,2,3-triazoles. nih.govmdpi.com The acetyl group can be elaborated into either the azide or alkyne functionality to participate in such reactions.
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles typically begins with the conversion of the acetyl group into a carboxylic acid, for example, via haloform reaction. The resulting 5,6-dichloro-1H-benzo[d]imidazole-2-carboxylic acid can be converted to its corresponding acid hydrazide. nih.gov Cyclization of the acid hydrazide with reagents like triethyl orthoformate or carbon disulfide furnishes the 1,3,4-oxadiazole (B1194373) ring. researchgate.netajrconline.org
Thiadiazole Derivatives: To synthesize a 1,3,4-thiadiazole (B1197879) ring, the 2-acetyl group can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone. Acid-catalyzed cyclization of this intermediate leads to the formation of the aminothiadiazole ring. tubitak.gov.tr Various derivatives can then be prepared from the amino group. nih.govekb.eg
Table 2: Synthetic Pathways to Heterocyclic Hybrids
| Target Heterocycle | Key Intermediate from Acetyl Group | Typical Cyclization Reagent(s) |
| 1,2,4-Triazole | Hydrazone / Thiosemicarbazone | Oxidizing agents / Heat |
| 1,3,4-Oxadiazole | Acid Hydrazide | Triethyl orthoformate, CS₂, POCl₃ |
| 1,3,4-Thiadiazole | Thiosemicarbazone | Strong acid (e.g., H₂SO₄), POCl₃ |
The reactivity of both the benzimidazole core and the 2-acetyl group can be exploited to construct fused polycyclic systems. A common strategy involves reacting a bifunctional benzimidazole derivative with another reagent that can undergo a double cyclization. For instance, the acetyl group's α-carbon can be halogenated (e.g., with bromine) to produce 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)-2-bromoethanone. This α-haloketone is a potent electrophile that can react with various dinucleophiles to form new fused rings. Reaction with 2-aminothiophenol, for example, could lead to the formation of a benzothiazepine-fused system, while reaction with 2-aminopyridine (B139424) could yield an imidazopyridine derivative.
Complexation Chemistry with Metal Ions
Benzimidazole and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. researchgate.netmdpi.com The coordination ability is primarily due to the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom (N3).
This compound possesses multiple potential coordination sites: the pyridinic nitrogen (N3) of the imidazole ring and the oxygen atom of the acetyl group. This allows for several possible coordination modes. researchgate.netscirp.org
Monodentate Coordination: The ligand can coordinate to a metal center in a monodentate fashion through the most basic site, the pyridinic nitrogen (N3). This is the most common coordination mode for simple benzimidazoles.
Bidentate Chelation: The presence of the acetyl group at the C2 position allows for the formation of a stable five-membered chelate ring. In this mode, the ligand acts as a bidentate N,O-donor, coordinating to the metal ion through both the pyridinic nitrogen (N3) and the carbonyl oxygen atom. researchgate.net This chelation effect generally leads to the formation of thermodynamically more stable metal complexes compared to monodentate coordination.
Bridging Coordination: In polynuclear complexes, the benzimidazole ligand can act as a bridge between two metal centers. This can occur through coordination of N1 and N3 of the deprotonated benzimidazolide (B1237168) anion to different metal ions.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction stoichiometry, the presence of other co-ligands, and the pH of the medium. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes involving this compound as a ligand have not been specifically detailed in peer-reviewed literature. The benzimidazole core, with its nitrogen atoms, presents potential coordination sites for metal ions. In principle, the imino nitrogen (-N=) of the imidazole ring and the carbonyl oxygen of the ethanone group could act as a bidentate chelate, forming stable complexes with various transition metals.
Generally, the synthesis of such complexes would be expected to involve the reaction of the benzimidazole derivative with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. bhu.ac.inmdpi.com Characterization of any resulting complexes would typically involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm coordination, shifts in the vibrational frequencies of the C=N and C=O groups would be expected upon complexation with a metal ion. sysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies would help to elucidate the structure of the complexes in solution. bhu.ac.in
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. uobaghdad.edu.iq
Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry of the metal-ligand complex.
X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net
Despite the theoretical potential for this compound to act as a ligand, specific research findings, including synthetic protocols or characterization data for its metal complexes, are not currently available in published studies.
Exploration of Supramolecular Assemblies
There is a lack of specific research in the scientific literature concerning the exploration of supramolecular assemblies formed by this compound. The benzimidazole moiety is known to be a valuable building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions.
Key potential interactions that could drive the formation of supramolecular structures include:
Hydrogen Bonding: The N-H group of the imidazole ring is a classic hydrogen bond donor, while the imino nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.com
π-π Stacking: The aromatic benzimidazole ring system can participate in π-π stacking interactions, which would further stabilize any potential supramolecular architecture.
Halogen Bonding: The presence of two chlorine atoms on the benzene ring introduces the possibility of halogen bonding interactions, which could play a role in directing the crystal packing.
To confirm and characterize such supramolecular assemblies, single-crystal X-ray diffraction would be the most definitive technique. mdpi.com This analysis would reveal the precise arrangement of molecules in the solid state and provide detailed information on the non-covalent interactions governing the structure. However, at present, no crystal structure data or other studies focusing on the supramolecular chemistry of this compound have been reported.
Exploration of Non Biological Applications for 1 5,6 Dichloro 1h Benzo D Imidazol 2 Yl Ethanone and Its Derivatives
Catalysis
The benzimidazole (B57391) moiety is a prominent structural motif in the design of catalysts and ligands for a variety of organic transformations. Although direct catalytic applications of 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone have not been extensively reported, the known reactivity of related benzimidazole derivatives provides a strong basis for its potential in this domain.
Application in Organic Transformations
Benzimidazole derivatives have been successfully employed as catalysts in a range of organic reactions. Their ability to act as both proton donors and acceptors, coupled with their thermal stability, makes them suitable for facilitating various chemical transformations. For instance, certain benzimidazole derivatives have been shown to catalyze condensation reactions, such as the synthesis of 2-arylbenzimidazoles from the reaction of o-phenylenediamines and aromatic aldehydes. In such reactions, the benzimidazole catalyst is believed to activate the aldehyde group, facilitating the subsequent cyclization. While specific studies on this compound are not available, the presence of the dichloro substituents on the benzene (B151609) ring could modulate the electronic properties of the imidazole (B134444) ring, potentially influencing its catalytic activity.
Role as Ligands in Metal-Catalyzed Reactions
The nitrogen atoms in the imidazole ring of benzimidazole derivatives make them excellent ligands for a wide array of transition metals. These metal-benzimidazole complexes have found significant applications in catalysis. The coordination of the benzimidazole ligand to a metal center can enhance the metal's catalytic activity and selectivity in various reactions, including cross-coupling reactions, hydrogenations, and oxidations.
The nature of the substituents on the benzimidazole ring plays a crucial role in determining the properties of the resulting metal complex. The electron-withdrawing nature of the chlorine atoms in this compound could influence the electron density on the nitrogen atoms, thereby affecting the stability and reactivity of its metal complexes. Research on other substituted benzimidazole ligands has demonstrated that tuning the electronic and steric properties of the ligand can lead to the development of highly efficient and selective catalysts. For example, zinc complexes with N-substituted benzimidazole ligands have shown promise in various catalytic applications. mdpi.com Similarly, cadmium(II) complexes with benzimidazole derivatives have also been synthesized and characterized, suggesting the potential for creating a diverse range of metal-ligand systems. mdpi.com
Materials Science and Advanced Functional Materials
The rigid and planar structure of the benzimidazole ring system, along with the ease of functionalization, makes it an attractive building block for the creation of novel materials with tailored properties.
Incorporation into Polymeric Structures
Benzimidazole-containing polymers are known for their exceptional thermal and chemical stability. Polybenzimidazoles (PBIs) are a class of high-performance polymers used in demanding applications such as fire-retardant textiles, membranes for fuel cells, and high-temperature adhesives. While the direct incorporation of this compound into polymeric structures has not been specifically documented, its derivatives could potentially be used as monomers or additives to impart desirable properties to polymers. For instance, the dichloro-substitution could enhance the flame retardancy and thermal stability of the resulting polymers. The synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units has been achieved through N-C coupling reactions, demonstrating the feasibility of incorporating benzimidazole moieties into polymer backbones. nih.gov
Investigation as Components in Luminescent or Optoelectronic Materials
Benzimidazole derivatives have garnered significant interest for their potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.net The extended π-conjugated system of the benzimidazole core can give rise to interesting photophysical properties, including fluorescence and phosphorescence. The emission characteristics can be tuned by modifying the substituents on the benzimidazole ring.
While the luminescent properties of this compound itself have not been reported, studies on other benzimidazole derivatives suggest that it could be a promising scaffold for the development of new luminescent materials. For example, benzimidazole compounds containing a benzophenone (B1666685) group have been synthesized and their photoluminescence and DNA binding properties investigated. researchgate.net The introduction of halogen atoms, such as chlorine, can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescent materials.
| Benzimidazole Derivative | Substitution Pattern | Observed Photophysical Property |
| Benzimidazole-benzophenone conjugate | 2-substituted with benzophenone | Photoluminescence |
| Thiophene-linked benzimidazole | Decorated with OCH3, N(CH3)2, CF3 | Solvent-dependent fluorescence emission |
This table presents data on related benzimidazole derivatives to illustrate the potential for luminescent properties in this class of compounds.
Potential as Corrosion Inhibitors
One of the most promising non-biological applications for benzimidazole derivatives is in the field of corrosion inhibition. These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. The effectiveness of benzimidazole derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen) and the aromatic ring, which can interact with the metal surface.
Numerous studies have demonstrated the excellent corrosion inhibition properties of various benzimidazole derivatives for different metals and alloys in acidic media. nih.govresearchgate.netnih.govresearchgate.net The inhibition efficiency is often dependent on the concentration of the inhibitor and the nature of the substituents on the benzimidazole ring. The presence of electron-donating or electron-withdrawing groups can influence the adsorption mechanism and the protective properties of the inhibitor film. The dichloro-substituents in this compound could enhance its adsorption onto metal surfaces, making it a potentially effective corrosion inhibitor.
| Metal | Corrosive Medium | Inhibitor | Inhibition Efficiency (%) |
| Carbon Steel (X56) | 1 M HCl | Novel benzimidazole derivatives | 95-98 |
| Mild Steel | Acidic Medium | 1,8-bis(1-chlorobenzyl-benzimidazolyl)-octane | High |
| Carbon Steel | 1% NaCl | Imidazole derivative-based ionic liquids | High |
This table summarizes the corrosion inhibition efficiencies of various benzimidazole derivatives on different metals, highlighting the potential of this class of compounds as corrosion inhibitors.
Chemical Sensors and Probes
The benzimidazole scaffold is a cornerstone in the design of chemical sensors and probes due to its inherent coordination capabilities with various analytes. The unique structure of this compound, featuring electron-withdrawing chloro groups and a coordinating acetyl moiety, offers a versatile platform for the development of sophisticated molecular recognition elements.
Design of Molecular Recognition Elements
The design of molecular recognition elements based on this compound and its derivatives hinges on the strategic utilization of the benzimidazole core as a binding site. The nitrogen atoms within the imidazole ring, along with the oxygen atom of the acetyl group, can act as Lewis basic sites, readily coordinating with metal ions and other electron-deficient species. The 5,6-dichloro substitution pattern plays a crucial role in modulating the electronic properties of the benzimidazole system. These electron-withdrawing groups enhance the acidity of the N-H proton, thereby strengthening its potential for hydrogen bonding interactions with anionic analytes.
Derivatization of the core molecule can lead to the creation of more complex and selective sensors. For instance, Schiff base condensation of the acetyl group can introduce additional binding sites and extend the conjugation of the system, which is often beneficial for fluorescent or colorimetric sensing applications. The selection of appropriate functional groups for derivatization allows for the fine-tuning of the sensor's selectivity and sensitivity towards a specific target analyte.
Detection of Specific Analytes (e.g., metal ions, anions)
Derivatives of this compound are promising candidates for the detection of a range of analytes, including metal ions and anions. The benzimidazole moiety is a well-established chelating agent for various metal ions. rsc.orgbohrium.commdpi.comresearchgate.netnih.gov The specific coordination environment created by the nitrogen and oxygen atoms can be tailored to achieve selectivity for particular metal ions. For example, benzimidazole-based fluorescent sensors have demonstrated high selectivity for ions such as Cu²⁺, Zn²⁺, and Co²⁺. rsc.orgmdpi.comnih.gov The interaction with the metal ion often leads to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, enabling quantitative detection. rsc.org
The presence of the N-H proton on the imidazole ring, made more acidic by the dichloro substituents, makes these compounds suitable for the recognition of anions through hydrogen bonding. Anion sensing is often achieved by designing receptors that can selectively bind anions like fluoride, chloride, and bromide. The binding event can be transduced into a measurable optical or electrochemical signal.
Table 1: Potential Analytes for Sensors Based on this compound Derivatives
| Analyte Category | Specific Examples | Potential Detection Mechanism |
| Metal Ions | Cu²⁺, Zn²⁺, Co²⁺, Ag⁺ | Chelation leading to fluorescence change |
| Anions | F⁻, Cl⁻, Br⁻ | Hydrogen bonding causing optical/electrochemical signal |
Dye Chemistry and Pigment Development
The benzimidazole core is a chromophore found in various dyes and pigments. wikipedia.org The extended π-conjugated system of the benzimidazole ring allows for the absorption and emission of light in the visible region of the electromagnetic spectrum. The specific color and properties of dyes derived from this compound can be manipulated through chemical modification.
The introduction of the 5,6-dichloro substituents is expected to induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This is due to the extension of the π-system by the chlorine atoms' lone pairs of electrons. Further functionalization, particularly at the acetyl group or the N-H position, can be used to create a diverse palette of colors. For instance, azo coupling reactions can be employed to generate intensely colored azo dyes. Benzimidazolone pigments are known for their good thermal and light stability. researchgate.net
The suitability of these compounds as disperse dyes for synthetic fibers like polyester (B1180765) has been explored for related benzimidazole structures. researchcommons.org The performance of such dyes depends on factors like their molecular size, polarity, and ability to interact with the fiber matrix. The dichloro-substituents in this compound would likely enhance the hydrophobicity of the resulting dyes, potentially improving their affinity for polyester fibers.
Electrochemistry and Photophysical Studies
The electrochemical and photophysical properties of this compound and its derivatives are of fundamental interest for their application in materials science, such as in organic electronics and photovoltaics.
The electrochemical behavior of benzimidazole derivatives has been investigated using techniques like cyclic voltammetry. researchgate.netusm.my These studies provide insights into the oxidation and reduction potentials of the molecules, which are crucial for their use in electronic devices. The presence of the electron-withdrawing dichloro groups in this compound is expected to make the compound more resistant to oxidation and easier to reduce compared to its non-halogenated counterpart. The electrochemical properties can be further tuned by introducing different substituents.
Photophysical studies focus on the absorption and emission of light by these molecules. nih.govacs.org Benzimidazole derivatives often exhibit fluorescence, and their quantum yields and lifetimes are sensitive to the molecular structure and the surrounding environment. mdpi.com Halogenation can influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. The photophysical properties of polycyclic benzimidazole fused organic pigments have been investigated using density functional theory (DFT), providing a theoretical framework for understanding their electronic transitions. nih.gov The combination of the dichloro- and acetyl- groups in the target compound provides a unique electronic structure that warrants detailed photophysical characterization to explore its potential in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes.
Table 2: Predicted Influence of Substituents on the Properties of this compound
| Property | Influence of 5,6-Dichloro Groups | Influence of 2-Acetyl Group |
| Electrochemical Potential | Increased reduction potential, Increased oxidation potential | Can participate in redox reactions |
| Absorption/Emission Wavelength | Bathochromic (red) shift | Can be modified for color tuning |
| Fluorescence Quantum Yield | May be quenched due to heavy atom effect | Provides a site for derivatization to enhance fluorescence |
Future Research Directions and Perspectives in the Study of 1 5,6 Dichloro 1h Benzo D Imidazol 2 Yl Ethanone
Development of Stereoselective Synthetic Pathways
While benzimidazoles are common substructures in bioactive molecules, methods for their asymmetric functionalization are still developing. nih.gov Future research on 1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)ethanone could pivot towards stereoselective synthesis to produce chiral derivatives with potentially enhanced biological specificity.
Key research objectives could include:
Asymmetric Reduction: Investigating the asymmetric reduction of the ketone in the ethanone (B97240) moiety to produce chiral secondary alcohols. This could involve the use of chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, or enzymatic reductions, which offer high enantioselectivity under mild conditions.
Chiral Auxiliaries: Employing chiral auxiliaries attached to the benzimidazole (B57391) nitrogen to direct stereoselective additions to the ketone or subsequent modifications.
Catalytic Enantioselective C-H Functionalization: Exploring advanced methods for direct enantioselective functionalization at the C2 position, a challenging but highly desirable transformation. nih.gov
These pathways would yield enantiomerically pure or enriched compounds, which are critical for pharmacological studies to differentiate the activity of stereoisomers and potentially reduce off-target effects.
Exploration of Novel Reaction Conditions and Reagents
Traditional synthesis of benzimidazoles often involves harsh conditions. ijarsct.co.in Future work should focus on developing more efficient and milder synthetic protocols for this compound and its derivatives.
Promising areas for exploration include:
Novel Catalysts: Investigating the use of nanocatalysts, such as those based on iron, copper, or zinc oxides, which can offer high efficiency, selectivity, and recyclability. biointerfaceresearch.comresearchgate.net Metal-Organic Frameworks (MOFs) with unsaturated metal centers could also serve as effective Lewis acid catalysts. nih.govrsc.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced side products in shorter time frames. rjptonline.orgjrtdd.com This approach aligns with the principles of green chemistry.
Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can provide better control over reaction parameters (temperature, pressure, and reaction time), improve safety, and facilitate scalability.
Photoredox Catalysis: Exploring light-mediated reactions, which can enable unique transformations under exceptionally mild conditions that are not accessible through traditional thermal methods.
The table below outlines a comparison of conventional and potential novel synthetic approaches.
| Parameter | Conventional Method (e.g., Reflux in Acid) | Novel Approaches |
| Catalyst | Strong mineral acids (e.g., HCl) | Nanoparticles (e.g., Fe₃O₄), MOFs, Photocatalysts |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Visible light |
| Reaction Time | Hours to days | Minutes to hours |
| Solvent | Often harsh organic solvents | Green solvents (water, PEG) or solvent-free conditions chemmethod.comeprajournals.com |
| Scalability | Batch process, potential for thermal runaway | Continuous flow, improved safety and control |
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Time-Resolved Spectroscopy)
While standard characterization techniques like solution-state NMR and IR spectroscopy are routine, advanced spectroscopic methods can provide deeper insights into the structural and dynamic properties of this compound.
Future characterization efforts could involve:
Solid-State NMR (ssNMR): This technique is invaluable for characterizing the compound in its solid, crystalline form. It can be used to study polymorphism, identify different crystal packing arrangements, and probe intermolecular interactions. For heterocyclic compounds, 13C{14N} ssNMR experiments can function as an "attached nitrogen test" to unambiguously confirm the connectivity of carbon and nitrogen atoms, which can be challenging to differentiate in complex isomers. nih.goviastate.eduresearchgate.net
Time-Resolved Spectroscopy: Techniques like transient absorption or time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule. nih.govresearchgate.net This would be particularly relevant if the compound is investigated for applications in photochemistry, such as a photosensitizer or as a component in organic light-emitting diodes (OLEDs).
Advanced Mass Spectrometry: Utilizing techniques like ion mobility-mass spectrometry to separate and characterize isomers or conformers in the gas phase, providing information on their three-dimensional shape.
| Technique | Information Gained | Potential Application |
| Solid-State NMR | Crystal packing, polymorphism, intermolecular interactions, C-N connectivity. nih.goviastate.edu | Pharmaceutical solid-form screening, materials science. |
| Time-Resolved Spectroscopy | Excited-state lifetimes, photochemical reaction dynamics. nih.gov | Development of photosensitizers, photodynamic therapy agents, or electronic materials. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. nih.gov | Definitive structural confirmation, computational model validation. |
Comprehensive Theoretical Modeling of Complex Reactions and Interactions
Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) has already been used to study the electronic properties and geometries of various benzimidazole derivatives. nih.govnih.govnih.gov
Future theoretical work on this compound could expand to:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for its synthesis under different catalytic conditions to rationalize experimental outcomes and guide the design of more efficient synthetic routes. researchgate.net
Spectroscopic Prediction: Accurately calculating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments. nih.gov
Molecular Docking and Dynamics: If the compound is explored for pharmacological applications, molecular docking simulations can predict its binding mode and affinity to biological targets like enzymes or receptors. nih.govmdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.
Prediction of Physicochemical Properties: Calculating properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and dipole moments to predict the molecule's reactivity, stability, and potential for use in electronic materials.
Integration with Nanotechnology for Advanced Applications
The fusion of benzimidazole chemistry with nanotechnology opens up a frontier of advanced applications. biointerfaceresearch.combiotech-asia.org The structural features of this compound make it a suitable candidate for integration into nanoscale systems.
Potential research directions include:
Metal-Organic Frameworks (MOFs): Using the benzimidazole core as a multitopic linker to construct novel MOFs. rsc.orgosti.govacs.org The dichloro- and ethanone functionalities could be used to tune the porosity, stability, and catalytic activity of the resulting framework for applications in gas storage, separation, or heterogeneous catalysis. nih.gov
Nanoparticle Functionalization: Covalently attaching the molecule to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to create functional nanomaterials. biointerfaceresearch.comresearchgate.net Such materials could be explored for targeted drug delivery, where the nanoparticle serves as a carrier and the benzimidazole derivative acts as the therapeutic agent. biotech-asia.org
Polymer Nanocomposites: Incorporating the compound into polymer matrices to create nanocomposites with enhanced thermal, mechanical, or electrical properties. Poly(benzimidazole) (PBI) itself is a high-performance polymer, and derivatives could act as reinforcing fillers or functional additives. researchgate.net
Design of Multi-Functional Chemical Systems
The inherent versatility of the benzimidazole scaffold allows for its use as a building block in the design of complex, multi-functional systems. purkh.com Future research could focus on leveraging the unique features of this compound to create molecules with multiple, integrated capabilities.
Examples of such systems include:
Hybrid Therapeutic Agents: Covalently linking the benzimidazole moiety to another known pharmacophore to create a single molecule capable of hitting multiple biological targets. This is a promising strategy in drug discovery for treating complex diseases like cancer or multi-drug resistant infections. biotech-asia.org
Chemosensors: Modifying the ethanone group with specific recognition units to create fluorescent or colorimetric sensors. The benzimidazole core can act as a fluorophore, and its interaction with specific analytes (e.g., metal ions or anions) could lead to a detectable change in its optical properties.
Photoactive Coordination Complexes: Using the benzimidazole nitrogen atoms to coordinate with metal centers (e.g., ruthenium, iridium) to form photoactive complexes. The electronic properties of the complex could be tuned by the dichloro-substituents, potentially leading to applications in photocatalysis or as phosphorescent emitters in OLEDs.
Green Chemistry Innovations for Sustainable Synthesis
Adopting the principles of green chemistry is essential for modern chemical synthesis to minimize environmental impact. ijarsct.co.inchemmethod.com Future synthetic work on this compound should prioritize sustainability.
Key areas for green innovation are:
Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. chemmethod.comeprajournals.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks and Catalysts: Exploring the use of starting materials derived from biomass and employing catalysts that are naturally derived, abundant, and non-toxic, such as natural extracts or bio-derived solid acids. jrtdd.comeprajournals.com
Catalyst Recyclability: Focusing on heterogeneous catalysts, such as supported reagents or nanocatalysts, that can be easily recovered and reused over multiple reaction cycles, reducing both cost and waste. nih.govrsc.org
The following table summarizes potential green chemistry strategies for the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis |
| Waste Prevention | Develop one-pot, multi-component reactions to reduce intermediate isolation and purification steps. nih.gov |
| Safer Solvents & Auxiliaries | Utilize water, ethanol, or solvent-free conditions (e.g., grinding). rjptonline.orgrsc.org |
| Energy Efficiency | Employ microwave-assisted or ultrasound-promoted reactions at ambient temperature. jrtdd.com |
| Use of Renewable Feedstocks | Explore bio-derived aldehydes or carboxylic acids as starting materials. eprajournals.com |
| Catalysis | Use recyclable heterogeneous catalysts like ZnO or Fe₃O₄ nanoparticles instead of stoichiometric reagents. biointerfaceresearch.comresearchgate.net |
Q & A
Q. What are the optimal synthetic pathways for preparing 1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone, and how can intermediates be characterized?
The compound is typically synthesized via a two-step process. First, benzimidazole derivatives are formed by condensing o-phenylenediamine (OPDA) with formic acid under basic conditions (10% NaOH) . In the second step, the benzimidazole intermediate is refluxed with chloroacetyl chloride in dry dioxane with a base to introduce the ethanone moiety . Characterization of intermediates (e.g., compound purity and functional groups) should involve IR spectroscopy (to confirm N–H and C=O stretches) and HPLC for purity analysis .
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?
Dry dioxane is preferred as a solvent due to its inertness and ability to stabilize intermediates. Reflux conditions (6–16 hours) ensure complete reaction, while bases like anhydrous potassium carbonate improve nucleophilic substitution efficiency . Elevated temperatures (~80–100°C) are critical for activating chloroacetyl chloride but must be balanced against potential side reactions (e.g., hydrolysis).
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- IR spectroscopy : To identify C=O (1700–1750 cm⁻¹) and N–H (imidazole ring, ~3400 cm⁻¹) stretches .
- NMR : H NMR for resolving aromatic protons (5,6-dichloro substituents) and the ethanone methyl group (~2.5 ppm) .
- Mass spectrometry : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical spectroscopic data for this compound?
Density Functional Theory (DFT) at the 6-31G(d,p) basis set can model electronic transitions and vibrational frequencies, aiding in reconciling discrepancies between experimental IR/NMR data and theoretical predictions . For example, deviations in C=O stretching frequencies may arise from solvent effects or crystal packing, which DFT can account for by simulating solvated or solid-state environments .
Q. What strategies are effective for modifying the 5,6-dichloro substituents to enhance biological activity?
Substituent effects can be systematically studied via Structure-Activity Relationship (SAR) analyses. Replacing chlorine atoms with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., methyl) alters electronic properties and steric hindrance, impacting interactions with biological targets . For instance, 5,6-dimethyl analogs show distinct antimicrobial activity due to increased lipophilicity .
Q. How can crystallographic data improve understanding of this compound’s reactivity and stability?
Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing arrangements. For example, crystallographic data for related benzimidazole derivatives show that the dihedral angle between the imidazole and benzene rings influences conjugation and stability . Hydrogen-bonding networks (e.g., N–H···O interactions) can also explain solubility and degradation pathways .
Q. What methodological approaches are recommended for analyzing conflicting biological activity data across studies?
- Dose-response assays : Ensure consistent concentration ranges and cell lines .
- Statistical validation : Use ANOVA or t-tests to assess significance of activity variations .
- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) or assay protocols .
Q. How can reaction intermediates be trapped or monitored to elucidate mechanistic pathways?
- Quenching experiments : Halting reactions at timed intervals with ice-cold water or acid to isolate intermediates .
- In-situ monitoring : Real-time tracking via HPLC or NMR to detect transient species .
- Isotopic labeling : Using C-labeled chloroacetyl chloride to trace carbonyl group incorporation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
